molecular formula C14H10N2OS2 B3162337 (5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one CAS No. 87736-69-4

(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No. B3162337
CAS RN: 87736-69-4
M. Wt: 286.4 g/mol
InChI Key: VOBGCINEIKSOFY-XFXZXTDPSA-N
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Description

(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with a molecular formula of C10H8N2OS. It is a member of the imidazolidinone family, which is a class of compounds with a five-membered ring containing two nitrogen atoms. The compound has a wide range of applications in scientific research and has been used in various lab experiments. It has been studied for its potential to serve as a drug target, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound and its derivatives have been extensively studied for their chemical properties and applications in organic synthesis. For instance, the thermal dehydrogenation of similar compounds has been shown to afford a high predominance of the Z-isomer over the E-isomer under microwave and flash vacuum pyrolysis conditions. This selectivity is critical for applications requiring specific isomeric forms (Pepino et al., 2012). Furthermore, the synthesis techniques for these compounds often involve novel approaches, such as microwave-assisted synthesis, highlighting their adaptability and efficiency in chemical synthesis contexts (Kamila & Biehl, 2012).

Antimicrobial Activity

The antimicrobial properties of 5-arylidene derivatives of thioxoimidazolidin-4-one have been a significant area of research. Studies have reported the synthesis of various derivatives and their preliminary in vitro antimycobacterial activity. Notably, certain derivatives exhibited more than 90% inhibition of Mycobacterium tuberculosis growth, indicating potential applications in treating tuberculosis (Kieć‐Kononowicz & Szymańska, 2002).

Anticancer Properties

Research has also explored the potential anticancer properties of these compounds. Studies involving design, synthesis, and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives have been conducted with a focus on their applications as antitumor agents. Molecular docking studies, alongside computational analyses, suggest these compounds could interact favorably with cancer-related targets (Vanitha et al., 2021). Additionally, some derivatives have shown promise in inhibiting the growth of cancer cell lines, including breast, liver, and lung cancer cells, underscoring their potential as leads for developing new anticancer medications (Khodair et al., 2021).

properties

IUPAC Name

(5Z)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h1-9H,(H,15,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBGCINEIKSOFY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
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(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
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(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
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(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
Reactant of Route 5
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one
Reactant of Route 6
(5Z)-3-phenyl-5-(thiophen-2-ylmethylidene)-2-thioxoimidazolidin-4-one

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